

# An In-depth Technical Guide to the Physicochemical Properties of 2-Guanidinobenzimidazole

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## Compound of Interest

Compound Name: 2-Guanidinobenzimidazole

Cat. No.: B109242

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## Abstract

**2-Guanidinobenzimidazole** (2-GBI), a versatile heterocyclic compound, has garnered significant interest in medicinal chemistry and pharmacology. Its unique structure, combining the benzimidazole core with a guanidine group, imparts a range of biological activities, most notably as a selective, state-dependent blocker of the voltage-gated proton channel (Hv1). Understanding the physicochemical properties of 2-GBI is fundamental to optimizing its therapeutic potential, guiding formulation development, and elucidating its mechanism of action. This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Guanidinobenzimidazole**, details the experimental protocols for their determination, and illustrates its primary mechanism of action and synthesis pathway through structured diagrams.

## Core Physicochemical Properties

The physicochemical profile of a drug candidate is critical for predicting its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADMET).[1] The key properties of **2-Guanidinobenzimidazole** are summarized below.

## Data Presentation

The quantitative physicochemical data for **2-Guanidinobenzimidazole** (CAS: 5418-95-1) are presented in Table 1 for ease of reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>9</sub> N <sub>5</sub>	[2][3]
Molecular Weight	175.19 g/mol	[2][3]
Appearance	Beige to brown-purple solid	[2][4]
Melting Point	242-244 °C (decomposes)	[2][3]
Boiling Point	~296.5 - 392.7 °C (estimate)	[2][5]
Aqueous Solubility	Up to 4 mg/mL (with warming)	[2][6]
DMSO Solubility	Up to 50 mg/mL	[2][6]
Dissociation Constant (pKa)	13.67 ± 0.30 (Predicted)	[2][6]
Lipophilicity (XlogP)	0.1 (Predicted)	[7]
Density	~1.295 g/cm <sup>3</sup> (estimate)	[2]

## Experimental Protocols

The determination of physicochemical properties is crucial for drug discovery and development. [1] Standardized, reproducible protocols are essential for generating reliable data. The following sections detail common methodologies for measuring the key properties listed in Table 1.

### Melting Point Determination (Capillary Method)

The melting point provides a quick assessment of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[8]

Principle: A small, finely powdered sample of the organic solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the first sign of melting (onset) to the complete liquefaction of the sample is recorded.[8][9]

#### Detailed Methodology:

- **Sample Preparation:** A small amount of **2-Guanidinobenzimidazole** is finely crushed into a powder. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, achieving a sample height of 1-2 mm.[\[10\]](#)
- **Apparatus Setup:** The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated Mel-Temp device.[\[8\]](#)[\[9\]](#)
- **Heating and Observation:** The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[\[9\]](#)
- **Data Recording:** The temperature at which the first drop of liquid appears is recorded as T1. The temperature at which the last solid crystal melts is recorded as T2. The melting point is reported as the range T1-T2.

## Solubility Determination (Shake-Flask Method)

Solubility is a critical parameter that influences a drug's bioavailability. The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[\[11\]](#)[\[12\]](#)

**Principle:** An excess amount of the solid compound is added to a specific solvent. The mixture is agitated until equilibrium is reached, meaning the solution is saturated. The concentration of the dissolved solute in the filtered supernatant is then measured.[\[12\]](#)

#### Detailed Methodology:

- **Preparation:** An excess amount of solid **2-Guanidinobenzimidazole** is added to a vial containing a known volume of the desired solvent (e.g., purified water, DMSO).
- **Equilibration:** The vial is sealed and placed on a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved.[\[12\]](#)

- **Phase Separation:** After agitation, the suspension is allowed to stand, and the undissolved solid is separated from the solution via centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22  $\mu\text{m}$  syringe filter).<sup>[7]</sup>
- **Quantification:** The concentration of **2-Guanidinobenzimidazole** in the clear, saturated solution (filtrate) is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.<sup>[7]</sup> A standard curve is used for accurate quantification.

## Dissociation Constant (pKa) Determination (Potentiometric Titration)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. This is vital as ionization state affects solubility, permeability, and target binding.

**Principle:** A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored continuously with a calibrated pH electrode as the titrant is added. The pKa is determined from the inflection point of the resulting pH vs. volume titration curve.<sup>[2][5]</sup>

Detailed Methodology:

- **Solution Preparation:** A precise amount of **2-Guanidinobenzimidazole** is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM). The ionic strength is kept constant using a background electrolyte like 0.15 M KCl.<sup>[2]</sup>
- **Titration:** The solution is placed in a thermostated vessel and purged with nitrogen to remove dissolved CO<sub>2</sub>.<sup>[2]</sup> A calibrated combination pH electrode is immersed in the solution.
- **Data Collection:** A standardized titrant (e.g., 0.1 M HCl, since 2-GBI is basic) is added in small, precise increments. The pH is recorded after each addition, allowing the system to equilibrate.
- **Analysis:** The pKa value is calculated from the titration data. For a base, the pKa corresponds to the pH at which half of the compound is protonated. This is identified from the

midpoint of the steepest part of the titration curve. The experiment is typically repeated at least three times to ensure reproducibility.<sup>[2]</sup>

## Lipophilicity (logP) Determination (Shake-Flask Method)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes a compound's distribution between a lipid phase (n-octanol) and an aqueous phase. It is a key predictor of membrane permeability and overall ADMET properties.<sup>[4]</sup>

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or a pH 7.4 buffer for logD). After vigorous mixing and separation of the two phases, the concentration of the compound in each phase is measured to calculate the partition coefficient.<sup>[3][13]</sup>

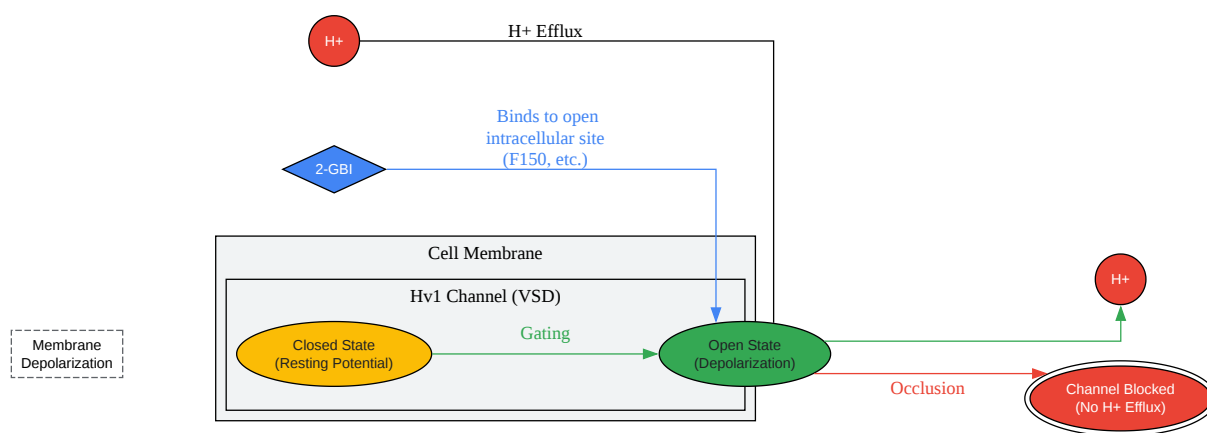
Detailed Methodology:

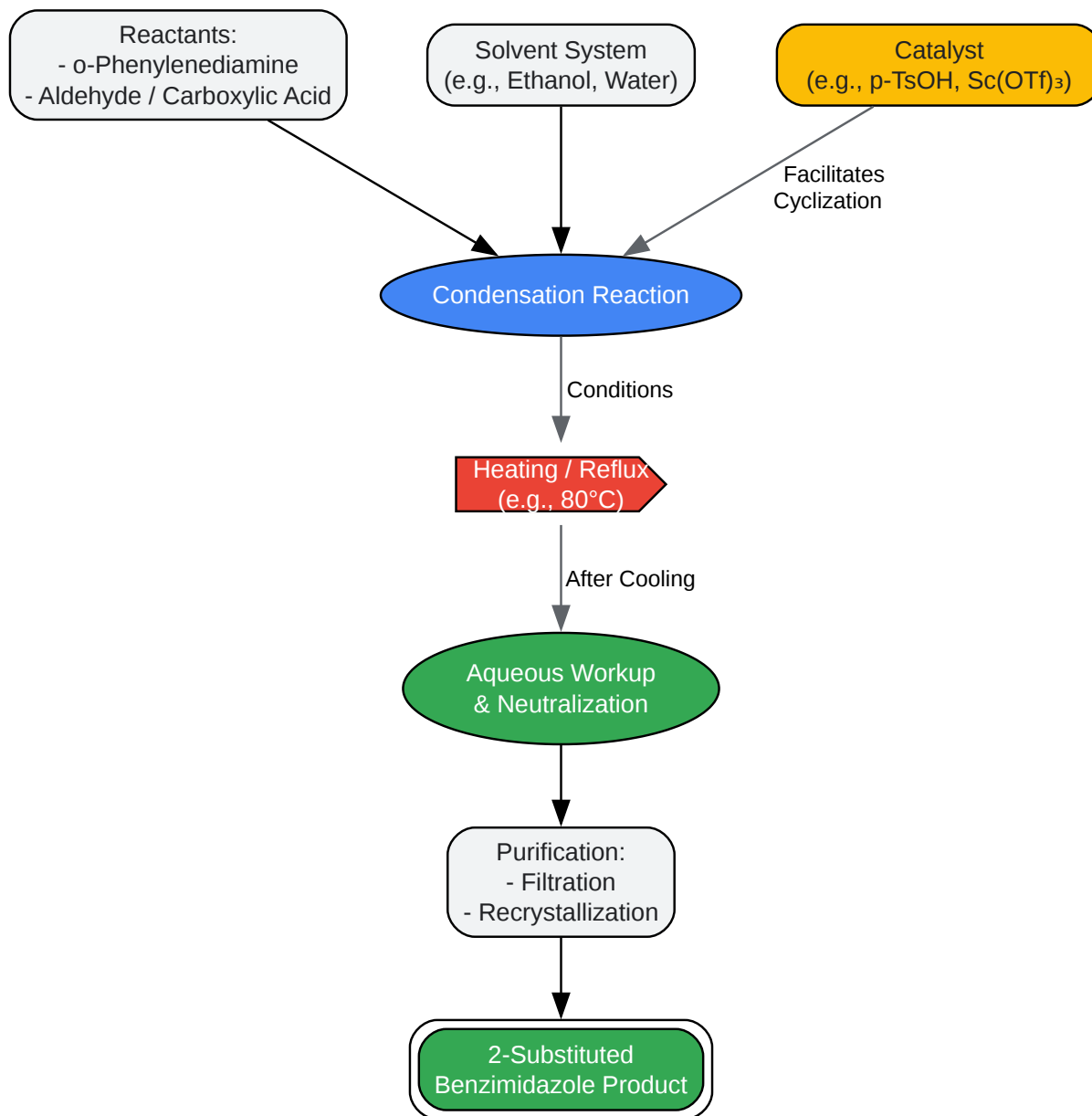
- **Phase Pre-saturation:** Equal volumes of n-octanol and water (or pH 7.4 buffer) are mixed and shaken for 24 hours to ensure mutual saturation. The phases are then separated.
- **Partitioning:** A stock solution of **2-Guanidinobenzimidazole** is prepared. A small volume is added to a mixture of the pre-saturated n-octanol and aqueous phases.
- **Equilibration:** The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.<sup>[4]</sup>
- **Phase Separation:** The mixture is centrifuged to achieve a clean separation of the n-octanol and aqueous layers.
- **Quantification:** A sample is carefully removed from each phase. The concentration of **2-Guanidinobenzimidazole** in both the n-octanol and aqueous layers is determined by an appropriate analytical method like HPLC-UV.
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.<sup>[14]</sup>

## Biological Activity and Visualization

### Mechanism of Action: Hv1 Channel Blockade

**2-Guanidinobenzimidazole** is a selective inhibitor of the voltage-gated proton channel Hv1. [15] These channels play a crucial role in pH homeostasis and are implicated in various physiological and pathological processes, including cancer cell proliferation and brain damage from ischemic stroke. [15][16] 2-GBI acts as an open-channel blocker, binding to the voltage-sensing domain (VSD) from the intracellular side of the membrane only when the channel is in its open conformation. [16][17] This interaction physically occludes the proton permeation pathway. The binding site involves key residues, with phenylalanine at position 150 (F150) being critical for the interaction. [17][18]





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